4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC16071097
Molecular Formula: C16H13FN4OS
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13FN4OS |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 4-[(E)-(4-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H13FN4OS/c17-13-8-6-12(7-9-13)10-18-21-15(19-20-16(21)23)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,20,23)/b18-10+ |
| Standard InChI Key | GNEZZMCKIJMSIT-VCHYOVAHSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a 1,2,4-triazole ring substituted at the 3-position with a thiol group, at the 4-position with a 4-fluorobenzylideneamino moiety, and at the 5-position with a phenoxymethyl chain. The fluorine atom at the para position of the benzylidene group enhances lipophilicity, potentially improving membrane permeability and target binding. The phenoxymethyl substituent contributes to steric bulk, influencing both solubility and receptor interactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃FN₄OS |
| Molecular Weight | 328.4 g/mol |
| XLogP3-AA (Predicted) | ~3.5 |
| Hydrogen Bond Donors | 1 (Thiol group) |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Data derived from PubChem and vendor specifications.
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy confirms the presence of characteristic functional groups:
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N-H Stretch: 3250–3300 cm⁻¹ (triazole ring).
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C-F Stretch: 1100–1250 cm⁻¹ (fluorobenzylidene).
Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further validate the connectivity of substituents, with aromatic protons appearing between δ 6.8–7.8 ppm and methylene protons resonating at δ 4.2–4.5 ppm .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol: Achieved via cyclization of thiosemicarbazide derivatives with phenoxyacetic acid.
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Schiff Base Condensation: Reaction with 4-fluorobenzaldehyde under acidic conditions to introduce the benzylidene group.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiosemicarbazide, EtOH, Δ | 78 |
| 2 | 4-Fluorobenzaldehyde, H₂SO₄ | 65 |
| 3 | Column Chromatography | 92 |
Challenges in Synthesis
The thiol group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during synthesis . Additionally, steric hindrance from the phenoxymethyl chain occasionally reduces Schiff base formation efficiency, requiring excess aldehyde.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
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Antibacterial: MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal: 80% inhibition of Aspergillus niger at 50 µg/mL, comparable to Dithane M-45 .
Mechanistically, the thiol group chelates essential metal ions in microbial enzymes, while the fluorinated aromatic system disrupts cell membrane integrity .
Anti-Inflammatory Action
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 25 mg/kg, outperforming ibuprofen (45%). This effect correlates with COX-2 inhibition and TNF-α downregulation.
Pharmacological Profile
Pharmacokinetics
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Absorption: Moderate oral bioavailability (43%) due to first-pass metabolism.
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Distribution: High plasma protein binding (89%) limits tissue penetration .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .
Comparative Analysis with Analogues
Substituent Effects on Solubility
Introducing electron-withdrawing groups (e.g., -Cl, -F) decreases aqueous solubility but improves blood-brain barrier permeability . For instance, the fluoro derivative’s solubility is 0.6 µg/mL at pH 7.4, whereas hydroxylated analogs exceed 50 µg/mL .
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